molecular formula C14H11N3OS B2904881 3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-54-3

3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2904881
CAS No.: 1003159-54-3
M. Wt: 269.32
InChI Key: ZEYDWIVEJGBBEG-UHFFFAOYSA-N
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Description

“3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are essential for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This approach is instrumental in creating lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrimidine analogs have identified potent inhibitors for uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase), providing insights for the rational design of new inhibitors. This research contributes to understanding how ligands bind to these enzymes, facilitating the development of therapeutic agents targeting specific cellular processes (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Optoelectronic Materials

The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. Research in this area focuses on the synthesis and application of these derivatives in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), highlighting the significant potential of pyrimidine-based compounds in advancing material science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biomedical Applications

Pyrimidine derivatives have been explored for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research developments emphasize the synthesis of novel pyrimidine analogs and their potential as therapeutic agents. The versatility of pyrimidine compounds, coupled with detailed structure-activity relationships (SARs), suggests a promising avenue for drug discovery and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

Mechanism of Action

Properties

IUPAC Name

3-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-3-2-4-10(7-9)13(18)17-12-11-5-6-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDWIVEJGBBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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